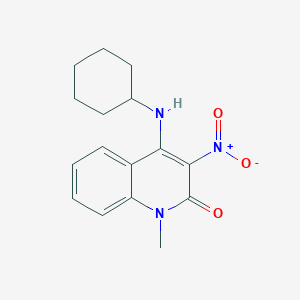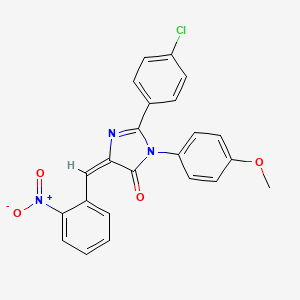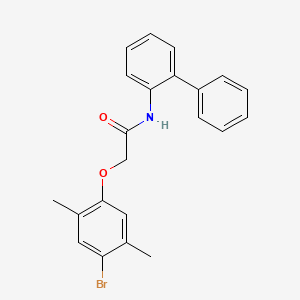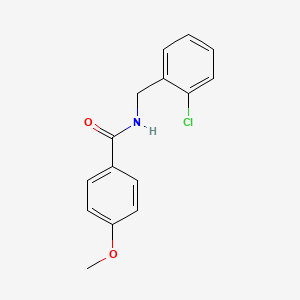
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. This compound has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mecanismo De Acción
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone binds to the AMPA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This inhibition of calcium influx leads to a decrease in the excitatory postsynaptic potential and a reduction in synaptic transmission. The blockade of AMPA receptors by 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to reduce synaptic plasticity and impair learning and memory in animal models.
Biochemical and Physiological Effects:
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. In addition to its role in synaptic transmission and plasticity, 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to modulate the release of other neurotransmitters such as dopamine and serotonin. It has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury. However, 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone can also have toxic effects at high concentrations, leading to neuronal death and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, allowing for precise manipulation of glutamate receptor function. It is also relatively stable and easy to use in experiments. However, 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone can have off-target effects at high concentrations, and its effects can be influenced by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for research on 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective AMPA receptor antagonists for therapeutic use. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone and its potential toxic effects at high concentrations.
Conclusion:
In conclusion, 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone, or 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has several advantages for lab experiments, including its potency and selectivity, but also has limitations such as off-target effects and potential toxicity. Future research on 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone will help to further our understanding of glutamate receptor function and its role in disease.
Métodos De Síntesis
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone can be synthesized using a multistep process starting from 2,3-dichloro-5-nitrobenzoic acid. The first step involves the conversion of the acid to the corresponding amide using cyclohexylamine. The amide is then reduced to the corresponding amine using sodium borohydride. The final step involves the cyclization of the amine with methyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then purified using column chromatography to obtain pure 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone.
Aplicaciones Científicas De Investigación
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in a wide range of functions, including learning and memory, synaptic plasticity, and neurodegeneration. 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which are involved in fast excitatory synaptic transmission.
Propiedades
IUPAC Name |
4-(cyclohexylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-18-13-10-6-5-9-12(13)14(15(16(18)20)19(21)22)17-11-7-3-2-4-8-11/h5-6,9-11,17H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTIKFZJFLILBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5719927 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-cyclohexyl-3-[(4-iodophenyl)amino]-3-oxopropanoate](/img/structure/B4961767.png)
![ethyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4961779.png)

![methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B4961792.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B4961799.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4961801.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)


![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4961831.png)

![N-(4-acetylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4961845.png)